
4-(4,6-Dichloropyrimidin-2-yl)morpholine
Overview
Description
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) is a heterocyclic compound with the molecular formula C₉H₇Cl₂N₃O. It is a white to off-white crystalline solid with a melting point of 150–152°C and solubility in organic solvents such as methanol, ethanol, and chloroform . This compound serves as a versatile intermediate in pharmaceuticals (e.g., antiviral, antibacterial agents), agrochemicals (herbicides, insecticides), and organic synthesis (heterocyclic scaffolds) .
Preparation Methods
4-(4,6-Dichloropyrimidin-2-yl)morpholine can be synthesized through the reaction of morpholine with 2,4,6-trichloropyrimidine . The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to facilitate the substitution of chlorine atoms by the morpholine group. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
PI3K Inhibition
One of the primary applications of 4-(4,6-Dichloropyrimidin-2-yl)morpholine is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K has been linked to potential therapeutic strategies for treating cancer and metabolic disorders .
Cancer Treatment Research
Research has demonstrated that the compound can effectively bind to specific protein targets involved in signal transduction pathways, impacting cellular processes related to cancer biology. Its ability to inhibit PI3K suggests that it may play a role in developing new cancer treatments .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
-
Reaction of Morpholine with 2-Amino-4,6-dichloropyrimidine :
- This method involves the reaction under controlled conditions with suitable solvents and catalysts to yield the desired compound.
- Alternative Synthesis Approaches :
In a study published in Nature Synthesis, researchers investigated the biological activity of this compound as a PI3K inhibitor. The results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The morpholine-pyrimidine core is a common scaffold in medicinal chemistry. Below is a detailed comparison of 4-(4,6-Dichloropyrimidin-2-yl)morpholine with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Physicochemical Properties
Compound Name | CAS Number | Substituents | Molecular Formula | Melting Point (°C) | Solubility |
---|---|---|---|---|---|
This compound | 10397-13-4 | Cl at 4,6 positions | C₉H₇Cl₂N₃O | 150–152 | Methanol, Ethanol |
4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine | 118121-82-7 | Cl at 4, CH₃ at 6 | C₁₀H₁₀ClN₃O | Not reported | Not available |
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine | 944401-90-5 | Cl at 4,6; F at 5 | C₉H₆Cl₂FN₃O | Not reported | Likely similar |
4-(5-Bromopyrimidin-2-yl)morpholine | – | Br at 5 | C₉H₇BrN₃O | Not reported | Organic solvents |
4-(4,6-Difluoropyrimidin-2-yl)morpholine | – | F at 4,6 | C₉H₇F₂N₃O | Not reported | Polar aprotic solvents |
Key Observations :
- Chlorine vs. Fluorine/Bromine : Chlorine substituents enhance electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki couplings) . Fluorine improves metabolic stability and bioavailability, while bromine acts as a handle for further functionalization .
Kinase Inhibition
- This compound : Demonstrates 52.1% inhibition of PI3Kβ kinase at 1 μM, outperforming analogs lacking the morpholine group (e.g., compound 3: 11.7% inhibition) .
- Morpholine-Containing Benzothiazoles : The morpholine moiety enhances kinase inhibitory activity by forming hydrogen bonds with active-site residues .
EP2 Receptor Potentiation
- Trisubstituted pyrimidines with a morpholine ring (e.g., CID2992168) show higher EP2 receptor potentiation compared to piperidine or pyrrolidine analogs (fold shift of PGE₂ EC₅₀ = 12.5 vs. <2 for piperazine derivatives) .
Antimalarial and Anticancer Activity
- Compound 75 (4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) : Exhibits fast-acting antimalarial activity (IC₅₀ < 50 nM) due to improved solubility from the morpholine group .
- CDK2 Inhibitors : Morpholine-pyrimidine hybrids (e.g., compound 29) show submicromolar IC₅₀ values in cancer cell lines .
Biological Activity
4-(4,6-Dichloropyrimidin-2-yl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 234.08 g/mol
- Melting Point : 139.0 - 143.0 °C
- Boiling Point : 392.9 ± 52.0 °C
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with morpholine in the presence of a suitable solvent and catalyst. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial and fungal strains. This activity suggests its potential as a therapeutic agent in treating infections caused by resistant pathogens.
PI3K Inhibition
One of the most significant biological activities of this compound is its role as a PI3K inhibitor . The inhibition of PI3K is crucial in cancer biology as it affects cell growth and metabolism. Research has demonstrated that this compound can effectively bind to specific protein targets involved in signal transduction pathways, impacting cellular processes such as proliferation and survival.
Case Studies and Research Findings
-
Cancer Cell Studies :
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting PI3K activity, leading to reduced cell viability and proliferation rates .
- A study reported that derivatives similar to this compound displayed sub-micromolar antiproliferative activity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development targeting cancer .
- Mechanistic Insights :
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(2,6-Dichloropyrimidin-4-yl)morpholine | Similar morpholine structure | Different pyrimidine substitution pattern |
4-(4-Chloropyrimidin-2-yl)morpholine | Contains only one chlorine atom | Potentially different biological activity |
6-Chloro-2-morpholino-[4,5'-bipyrimidin]-2'-amine | More complex bipyrimidine structure | Broader range of biological targets |
Future Directions
The ongoing research into the biological activities of this compound suggests several avenues for future exploration:
- Further Derivatization : Modifying the structure may enhance its biological efficacy and selectivity.
- Clinical Trials : Given its promising preclinical results, advancing to clinical trials could evaluate its therapeutic potential in humans.
- Broader Applications : Investigating other potential applications beyond oncology, such as its use in treating metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity 4-(4,6-Dichloropyrimidin-2-yl)morpholine?
The synthesis typically involves nucleophilic substitution between morpholine and 4,6-dichloropyrimidine. Key parameters include:
- Solvent selection : Dichloromethane or methanol is often used to dissolve intermediates and ensure reactivity .
- Temperature control : Reactions are conducted at room temperature to avoid side reactions from thermal degradation .
- Purification : Flash column chromatography (eluting with 0–4% methanol in dichloromethane) yields >95% purity, as confirmed by NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H NMR (e.g., δ 2.43–8.63 ppm) identifies proton environments, such as morpholine ring protons and pyrimidine substituents .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., calc’d [M+1]+ 520; found 520) and fragmentation patterns .
- Elemental analysis : Validates purity and stoichiometry, particularly for halogen content (Cl) .
Q. What storage conditions are recommended to maintain compound stability?
- Short-term storage : -4°C in airtight containers to prevent hydrolysis of the dichloropyrimidine moiety .
- Long-term storage : -20°C under inert gas (argon/nitrogen) to avoid oxidation and moisture absorption .
Advanced Research Questions
Q. How does the substitution pattern on the pyrimidine ring influence reactivity in cross-coupling reactions?
The 4- and 6-chloro groups are critical for Suzuki-Miyaura coupling.
- Steric effects : Bulky substituents at the 2-position (e.g., trifluoromethyl) reduce reactivity due to steric hindrance .
- Electronic effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, facilitating coupling with aryl boronic acids .
- Methodological validation : Use Pd(PPh3)4 as a catalyst and optimize reaction time (12–24 hrs) to minimize byproducts .
Q. What strategies can resolve contradictions in biological activity data (e.g., IC50 variability)?
- Assay standardization : Use triplicate runs with internal controls (e.g., staurosporine for kinase inhibition assays) .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Data normalization : Reference activity against structurally similar analogs (e.g., Fenclorim derivatives) to contextualize results .
Q. How can researchers design experiments to study interactions with kinase enzymes (e.g., CDK2)?
- Enzymatic assays : Measure inhibition kinetics using recombinant CDK2/cyclin E and ATP-conjugated substrates. IC50 values are determined via fluorescence polarization .
- Docking studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding modes at the ATP-binding pocket .
- Mutagenesis validation : Introduce point mutations (e.g., D145N in CDK2) to confirm critical binding residues .
Q. Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses involving this compound?
- Intermediate monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and isolate intermediates .
- Protection/deprotection : Temporarily protect the morpholine nitrogen with Boc groups during pyrimidine functionalization to prevent side reactions .
Q. What safety protocols are critical when handling this compound?
Properties
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOCPRVQUEIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378175 | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-13-4 | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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